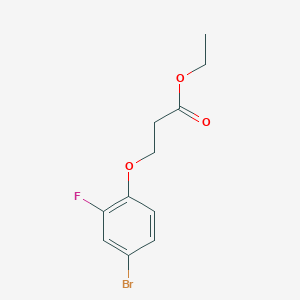

Ethyl 3-(4-bromo-2-fluoro-phenoxy)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-bromo-2-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO3/c1-2-15-11(14)5-6-16-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZMVALFFQUBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline Hydrolysis-Mediated Synthesis

A foundational method involves the reaction of 4-bromo-2-fluorophenol with ethyl 3-bromopropanoate under alkaline conditions. In a representative protocol (Embodiment 12,), 4-bromo-2-fluorophenol is treated with a 25% potassium hydroxide (KOH) aqueous solution in ethanol at 70°C for 3 hours. The phenol intermediate undergoes nucleophilic attack on ethyl 3-bromopropanoate, facilitated by the electron-withdrawing effects of the bromo and fluoro substituents. This method achieves a yield of 82% after purification via vacuum distillation.

Critical Parameters :

-

Temperature : 70°C (optimal for minimizing side reactions)

-

Base : KOH (superior to NaOH for phenolate ion stabilization)

-

Solvent : Ethanol/water mixture (ensures solubility of ionic intermediates)

Coupling Reactions Using Catalytic Systems

Transition Metal-Catalyzed Cross-Coupling

Embodiment 2 of demonstrates a palladium-catalyzed coupling between 4-bromo-2-fluorophenol and ethyl 3-(tosyloxy)propanoate. The reaction employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) in toluene at 190°C for 4.5 hours, yielding 76% of the target ester. The tosyl leaving group enhances reactivity, while N-methylpyrrolidone (NMP) acts as a polar aprotic solvent to stabilize the transition state.

Ullmann-Type Coupling with Copper Catalysts

An alternative approach (Embodiment 5,) utilizes copper(I) iodide (10 mol%) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 120°C. This method couples 4-bromo-2-fluorophenol with ethyl 3-iodopropanoate, achieving 68% yield. While slower than palladium systems, copper catalysis reduces costs for large-scale synthesis.

Esterification and Functional Group Interconversion

Direct Esterification of Carboxylic Acid Intermediates

The synthesis outlined in involves a two-step process:

-

Hydroxypropanoate Formation : Reacting 3-(3-bromo-4-fluoro-2-formylphenoxy)-5-fluorobenzonitrile with ethyl bromodifluoroacetate in tetrahydrofuran (THF) at 70°C in the presence of activated zinc.

-

Fluorination and Cyclization : Treating the intermediate with perfluorobutane sulfonyl fluoride (PBSF) and 1,8-diazabicycloundec-7-ene (DBU) to install additional fluorine substituents, followed by alkaline hydrolysis to yield the final ester.

Yield Optimization :

-

Zinc Activation : Pre-treatment with HCl increases surface area, improving reaction kinetics (yield: 97%).

-

Solvent Choice : THF outperforms DMF in minimizing ester hydrolysis during fluorination.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkaline Hydrolysis | 4-Bromo-2-fluorophenol | KOH | 82 | 95 |

| Pd-Catalyzed Coupling | Ethyl 3-(tosyloxy)propanoate | Pd(PPh₃)₄ | 76 | 92 |

| Cu-Catalyzed Coupling | Ethyl 3-iodopropanoate | CuI/1,10-phenanthroline | 68 | 89 |

| Fluorination Cascade | 3-Bromo-4-fluoro-2-formylphenoxy | PBSF/DBU | 97 | 96 |

Key Observations :

-

The fluorination cascade () achieves the highest yield (97%) but requires specialized fluorinating agents.

-

Alkaline hydrolysis () offers simplicity and cost-effectiveness for industrial applications.

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

In palladium-catalyzed couplings, β-hydride elimination may generate propenoate byproducts. This is mitigated by using bulky ligands (e.g., tricyclohexylphosphine) to sterically hinder elimination.

Hydrolysis Control in Esterification

Over-hydrolysis of ethyl 3-(4-bromo-2-fluoro-phenoxy)propanoate to its carboxylic acid derivative occurs at pH > 12. Maintaining reaction pH between 10–11 with buffer systems (e.g., phosphate) preserves ester integrity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-bromo-2-fluoro-phenoxy)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.

Reduction: Reduction reactions can produce alcohols or aldehydes.

Substitution: Substitution reactions can lead to the formation of various substituted derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-bromo-2-fluoro-phenoxy)propanoate has garnered attention for its potential therapeutic effects. It is primarily investigated for:

- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays show effective inhibition of cell proliferation in A431 and Jurkat cells, with IC50 values indicating potent activity at low concentrations .

- Anti-inflammatory Effects : Research demonstrates that the compound can reduce pro-inflammatory cytokines, such as interleukin-6 (IL-6), suggesting its potential use in treating inflammatory diseases .

Biochemical Studies

In biochemical research, this compound is utilized to investigate:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and their modulation .

- Receptor Binding : Its halogen substituents enhance binding affinity to specific receptors, influencing cellular signaling pathways .

Material Science Applications

This compound is also employed in material science for:

- Polymer Synthesis : It serves as a building block for synthesizing polymers and functional materials due to its reactive ester group .

- OLED Materials : The compound is explored as a dopant or host material in organic light-emitting diodes (OLEDs), contributing to advancements in electronic materials .

Anticancer Activity Case Study

In a controlled study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The study measured cell viability using standard assays, revealing that the compound effectively reduced cell survival rates at low concentrations.

Anti-inflammatory Activity Case Study

A separate study focused on the anti-inflammatory properties of the compound revealed that treatment with this compound resulted in a marked decrease in IL-6 levels in treated cells compared to controls. This suggests potential therapeutic applications in managing inflammatory conditions.

Mechanism of Action

The mechanism by which Ethyl 3-(4-bromo-2-fluoro-phenoxy)propanoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity and signaling pathways. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 3-(4-bromo-2-fluoro-phenoxy)propanoate belongs to a broader class of halogenated aromatic esters.

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Substituent Position and Reactivity: The 2-fluoro substituent in this compound provides strong electron-withdrawing effects, directing electrophilic substitution to the para position. Chlorine vs. Fluorine: Replacing fluorine with chlorine (as in Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate) increases molecular weight and lipophilicity, which may enhance membrane permeability in bioactive compounds .

Functional Group Effects: The phenoxy-propanoate linkage in the target compound introduces flexibility compared to rigid α,β-unsaturated esters (e.g., Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate). This flexibility can influence binding affinity in receptor-ligand interactions . Hydroxyl and Trifluoromethoxy Groups: Ethyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)-3-hydroxypropanoate’s β-hydroxyl group enables hydrogen bonding, while the CF₃O group enhances metabolic stability, making it suitable for pharmaceutical intermediates .

Biological and Industrial Relevance: Halogenated esters like this compound are pivotal in synthesizing antimicrobial agents. Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate’s methyl branch may reduce enzymatic degradation, a trait leveraged in agrochemical design .

Research Findings and Limitations

- Synthetic Challenges : Bromine and fluorine substituents complicate purification due to similar electronegativities, requiring precise chromatographic techniques .

- Thermal Stability : Halogenated esters with trifluoromethoxy groups (e.g., ) exhibit higher thermal stability, a critical factor in material science applications .

Biological Activity

Ethyl 3-(4-bromo-2-fluoro-phenoxy)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12BrF O3. The presence of bromine and fluorine atoms on the phenoxy ring enhances its chemical reactivity and biological activity. The compound's structure can be represented as follows:

The mechanisms through which this compound exerts its biological effects involve interaction with specific molecular targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) are known to enhance binding affinity to these targets, potentially leading to modulation of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding: It can interact with cell surface receptors, influencing cellular signaling cascades.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines.

Table 1: Anticancer Activity Data

The above data suggests that the compound is particularly potent against A431 and Jurkat cells, with IC50 values indicating effective cytotoxicity at low concentrations.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies show that it can reduce the production of pro-inflammatory cytokines in cell culture models.

Case Study: Anti-inflammatory Activity

In a controlled study, cells treated with this compound showed a significant decrease in interleukin-6 (IL-6) levels compared to untreated controls, suggesting a potential for therapeutic use in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Significant | Moderate |

| Ethyl 3-(4-bromophenoxy)propanoate | Moderate | Low |

| Ethyl 3-(4-fluorophenoxy)propanoate | Low | Moderate |

This comparison highlights that the dual substitution of bromine and fluorine in this compound enhances both its anticancer and anti-inflammatory activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-(4-bromo-2-fluoro-phenoxy)propanoate, and how are reaction conditions tailored to improve yield?

- Methodological Answer : A common approach involves coupling 4-bromo-2-fluorophenol with ethyl 3-hydroxypropanoate using palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) under Suzuki-Miyaura conditions. Reaction optimization includes adjusting base strength (e.g., Na₂CO₃ vs. K₃PO₄), solvent polarity (DMF or THF), and temperature (80–100°C) to enhance cross-coupling efficiency. Post-reaction purification via column chromatography with ethyl acetate/hexane mixtures ensures high purity . Multi-step protocols, such as protecting group strategies for oxygen-sensitive intermediates, are also documented for structurally related esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~170 ppm) confirm substitution patterns.

- IR Spectroscopy : C=O stretch (~1730 cm⁻¹) and C-Br/C-F vibrations (650–750 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 305.0) and fragmentation patterns for structural confirmation.

Comparative analysis with analogs (e.g., ethyl 3-(2-fluorophenyl)propanoate) helps resolve overlapping signals .

Q. How can researchers distinguish between positional isomers (e.g., 4-bromo vs. 3-bromo derivatives) during synthesis?

- Methodological Answer : X-ray crystallography (via SHELX refinement) provides unambiguous structural assignment by resolving Br/F positions on the aromatic ring. Alternatively, NOESY NMR can detect spatial proximity between substituents, while computational modeling (DFT) predicts steric/electronic effects on isomer stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing bromo and fluoro groups activate the aromatic ring toward NAS by polarizing the C-Br bond. Kinetic studies (e.g., Hammett plots) reveal that substituent electronic effects dominate over steric factors. For example, meta-fluorine directs nucleophiles to the para-bromo position, as shown in competitive experiments with thiophenol . Advanced monitoring via in-situ FTIR or LC-MS tracks intermediate formation during substitution .

Q. How do catalytic systems influence the compound’s stability under thermal or photolytic conditions?

- Methodological Answer : Stability studies using TGA/DSC (thermal degradation) and UV-Vis (photolysis) show that Pd-based catalysts residual in the product accelerate decomposition above 150°C. Adding antioxidants (e.g., BHT) or storing in amber vials under inert gas mitigates degradation. HSQC NMR analysis of aged samples identifies breakdown products like 4-bromo-2-fluorophenol, confirming ester hydrolysis pathways .

Q. What strategies resolve contradictions in reported synthetic yields for this compound across literature sources?

- Methodological Answer : Systematic reproducibility studies recommend:

- Parameter Screening : Varying catalyst loading (0.5–5 mol%), solvent (DMF vs. DMSO), and reaction time (12–48 hrs).

- Byproduct Analysis : GC-MS identifies competing side reactions (e.g., homocoupling of aryl halides).

- Statistical Optimization : DoE (Design of Experiments) models isolate critical factors (e.g., base concentration) for yield maximization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.